10-Fold Higher Uricosuric Potency of 2-Nitroprobenecid vs. Probenecid in Non-Human Primates
In a direct head-to-head comparison in Cebus albifrons monkeys, 2-nitroprobenecid exhibited a uricosuric potency approximately 10 times greater than that of the parent compound, probenecid, when normalized to the plasma drug concentration [1]. The 2-hydroxyl and 2-chloro analogs were also found to be equipotent to 2-nitroprobenecid in this assay, establishing a clear structure-activity relationship for the 2-substituted series [1].
| Evidence Dimension | Uricosuric Potency (relative to plasma concentration) |
|---|---|
| Target Compound Data | 10-fold increase in potency |
| Comparator Or Baseline | Probenecid (baseline potency defined as 1x) |
| Quantified Difference | ~10x more potent |
| Conditions | In vivo study in Cebus albifrons monkeys, measuring urate excretion relative to plasma drug levels. |
Why This Matters
This 10-fold potency difference means lower doses of 2-nitroprobenecid can achieve the same experimental effect as probenecid, reducing off-target effects and enabling more precise modulation of urate transport in vivo.
- [1] Blanchard, K.C., Maroske, D., May, D.G. and Weiner, I.M. Uricosuric potency of 2-substituted analogs of probenecid. Journal of Pharmacology and Experimental Therapeutics, 1972, 180(2), 397-410. View Source
